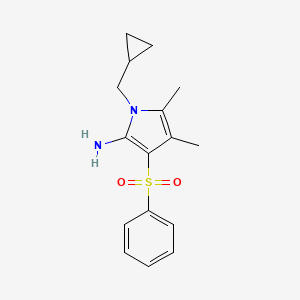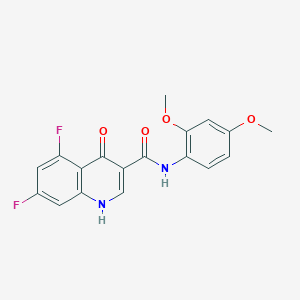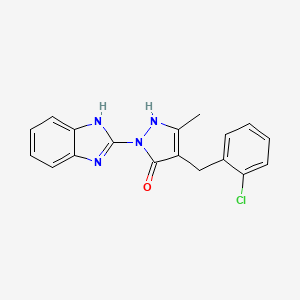![molecular formula C15H14Br2N4OS B11047441 (2Z)-2-[(6Z)-5-bromo-6-(bromomethylidene)-4,4-dimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]hydrazinecarbothioamide](/img/structure/B11047441.png)
(2Z)-2-[(6Z)-5-bromo-6-(bromomethylidene)-4,4-dimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]hydrazinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2Z)-2-[(6Z)-5-溴-6-(溴亚甲基)-4,4-二甲基-2-氧代-5,6-二氢-4H-吡咯并[3,2,1-ij]喹啉-1(2H)-亚基]肼基甲硫代酰胺是一种结构独特的复杂有机化合物,它包含溴原子、吡咯并喹啉核心和肼基甲硫代酰胺基团。
准备方法
合成路线和反应条件
(2Z)-2-[(6Z)-5-溴-6-(溴亚甲基)-4,4-二甲基-2-氧代-5,6-二氢-4H-吡咯并[3,2,1-ij]喹啉-1(2H)-亚基]肼基甲硫代酰胺的合成通常涉及多步有机反应。起始原料通常是市售的或可以通过已知的方法合成。关键步骤包括:
吡咯并喹啉核心的形成: 可以通过环化反应来实现,涉及适当的前体。
溴原子的引入: 使用溴或N-溴代丁二酰亚胺 (NBS) 等试剂进行溴化反应,在受控条件下进行。
肼基甲硫代酰胺基团的形成: 这涉及肼衍生物与异硫氰酸酯的反应。
工业生产方法
对于大规模生产,合成可以进行优化以提高产率并降低成本。这可能涉及使用连续流反应器,这可以更好地控制反应条件和可扩展性。
化学反应分析
反应类型
(2Z)-2-[(6Z)-5-溴-6-(溴亚甲基)-4,4-二甲基-2-氧代-5,6-二氢-4H-吡咯并[3,2,1-ij]喹啉-1(2H)-亚基]肼基甲硫代酰胺可以进行各种化学反应,包括:
氧化: 该化合物可以使用过氧化氢或高锰酸钾等氧化剂进行氧化。
还原: 还原反应可以使用硼氢化钠或氢化铝锂等还原剂进行。
取代: 溴原子可以通过亲核取代反应被其他基团取代。
常用试剂和条件
氧化: 酸性或碱性介质中的过氧化氢。
还原: 甲醇或乙醇中的硼氢化钠。
取代: 极性溶剂中的胺或硫醇等亲核试剂。
主要产物
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能生成喹啉衍生物,而取代反应可以将各种官能团引入分子中。
科学研究应用
化学
在化学领域,(2Z)-2-[(6Z)-5-溴-6-(溴亚甲基)-4,4-二甲基-2-氧代-5,6-二氢-4H-吡咯并[3,2,1-ij]喹啉-1(2H)-亚基]肼基甲硫代酰胺被用作合成更复杂分子的构建块。其独特的结构允许探索新的化学反应并开发新化合物。
生物学和医学
在生物学和医学领域,该化合物在药物设计中具有作为药效团的潜在应用。它与生物靶标相互作用的能力使其成为开发新型治疗剂的候选者。正在进行研究以探索其在治疗各种疾病方面的疗效。
工业
在工业领域,该化合物可以由于其独特的化学性质,用于开发先进材料,如聚合物和涂层。
作用机制
(2Z)-2-[(6Z)-5-溴-6-(溴亚甲基)-4,4-二甲基-2-氧代-5,6-二氢-4H-吡咯并[3,2,1-ij]喹啉-1(2H)-亚基]肼基甲硫代酰胺的作用机制涉及它与特定分子靶标的相互作用。这些靶标可能包括参与细胞过程的酶、受体或其他蛋白质。该化合物可以调节这些靶标的活性,从而导致各种生物效应。确切的途径和分子相互作用仍在研究中。
相似化合物的比较
类似化合物
- (2Z)-2-[(6Z)-5-氯-6-(氯亚甲基)-4,4-二甲基-2-氧代-5,6-二氢-4H-吡咯并[3,2,1-ij]喹啉-1(2H)-亚基]肼基甲硫代酰胺
- (2Z)-2-[(6Z)-5-氟-6-(氟亚甲基)-4,4-二甲基-2-氧代-5,6-二氢-4H-吡咯并[3,2,1-ij]喹啉-1(2H)-亚基]肼基甲硫代酰胺
独特性
(2Z)-2-[(6Z)-5-溴-6-(溴亚甲基)-4,4-二甲基-2-氧代-5,6-二氢-4H-吡咯并[3,2,1-ij]喹啉-1(2H)-亚基]肼基甲硫代酰胺的独特性在于其特定的溴取代,赋予其独特的化学和生物学性质。这些取代可以影响化合物的反应性、稳定性和与生物靶标的相互作用,使其成为研究和开发的宝贵化合物。
属性
分子式 |
C15H14Br2N4OS |
|---|---|
分子量 |
458.2 g/mol |
IUPAC 名称 |
[(9Z)-10-bromo-9-(bromomethylidene)-2-hydroxy-11,11-dimethyl-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-3-yl]iminothiourea |
InChI |
InChI=1S/C15H14Br2N4OS/c1-15(2)12(17)9(6-16)7-4-3-5-8-10(19-20-14(18)23)13(22)21(15)11(7)8/h3-6,12,22H,1-2H3,(H2,18,23)/b9-6-,20-19? |
InChI 键 |
YMVCETJOCRLEJL-UFBSBGHASA-N |
手性 SMILES |
CC1(C(/C(=C\Br)/C2=CC=CC3=C2N1C(=C3N=NC(=S)N)O)Br)C |
规范 SMILES |
CC1(C(C(=CBr)C2=CC=CC3=C2N1C(=C3N=NC(=S)N)O)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![ethyl 4-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]piperazine-1-carboxylate](/img/structure/B11047367.png)


![2-[5-(3-chlorophenyl)-2H-tetrazol-2-yl]-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B11047391.png)
![di-tert-butyl (6E)-2-(4-chlorophenyl)-4-hydroxy-4-methyl-6-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}cyclohexane-1,3-dicarboxylate](/img/structure/B11047395.png)
![4-cyclohexyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B11047404.png)
![N-{2-[(2-Nitrophenyl)amino]ethyl}adamantane-1-carboxamide](/img/structure/B11047406.png)
![4-[(4-fluoronaphthalen-1-yl)sulfonyl]-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B11047413.png)

![7-(furan-2-ylmethyl)-2-(pyridin-3-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B11047425.png)
![2-{[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]methyl}quinazolin-4(3H)-one](/img/structure/B11047427.png)

